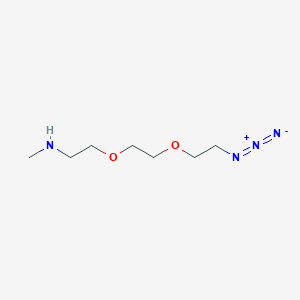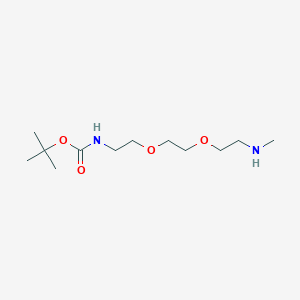
1-(4-Bromophenyl)-4-(methyl-d3)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromophenyl)-4-(methyl-d3)piperazine is a synthetic organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a piperazine ring substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Bromophenyl)-4-(methyl-d3)piperazine can be synthesized through several methods. One common approach involves the reaction of 4-bromoaniline with 1-methylpiperazine under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by a base like potassium carbonate. The mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromophenyl)-4-(methyl-d3)piperazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Oxidation Products: Oxidation may yield compounds with additional oxygen-containing functional groups.
Reduction Products: Reduction typically results in the formation of simpler, hydrogenated compounds.
Scientific Research Applications
1-(4-Bromophenyl)-4-(methyl-d3)piperazine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving receptor binding and enzyme inhibition.
Medicine: Research explores its potential as a pharmacological agent, particularly in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(4-Bromophenyl)-4-(methyl-d3)piperazine exerts its effects involves interaction with specific molecular targets. These may include receptors, enzymes, or other proteins. The compound’s bromine and piperazine moieties play crucial roles in its binding affinity and activity, influencing various biochemical pathways.
Comparison with Similar Compounds
1-(4-Chlorophenyl)-4-(methyl-d3)piperazine: Similar structure but with a chlorine atom instead of bromine.
1-(4-Fluorophenyl)-4-(methyl-d3)piperazine: Contains a fluorine atom in place of bromine.
1-(4-Iodophenyl)-4-(methyl-d3)piperazine: Features an iodine atom instead of bromine.
Uniqueness: 1-(4-Bromophenyl)-4-(methyl-d3)piperazine is unique due to the specific electronic and steric effects imparted by the bromine atom. These effects influence its reactivity and interaction with biological targets, distinguishing it from its halogenated analogs.
Properties
IUPAC Name |
1-(4-bromophenyl)-4-(trideuteriomethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2/c1-13-6-8-14(9-7-13)11-4-2-10(12)3-5-11/h2-5H,6-9H2,1H3/i1D3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCOODAWUEIXTFL-FIBGUPNXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCN(CC1)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
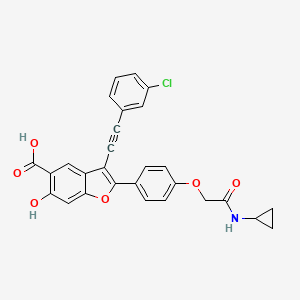
![Ethyl 2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine-8-carboxylate](/img/structure/B8116708.png)
![4-[2-[1-(4-Methylphenyl)ethylidene]hydrazinyl]benzenesulfonamide](/img/structure/B8116716.png)
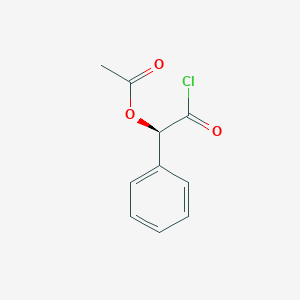
![Tert-butyl 1-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B8116728.png)
![Tert-butyl 1-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)-5-azaspiro[2.3]hexane-5-carboxylate](/img/structure/B8116735.png)
![tert-butyl (1S,6R,7R)-7-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B8116739.png)
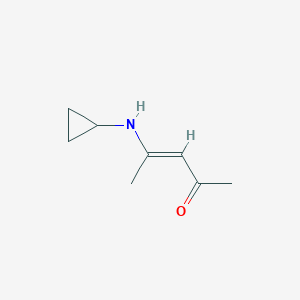
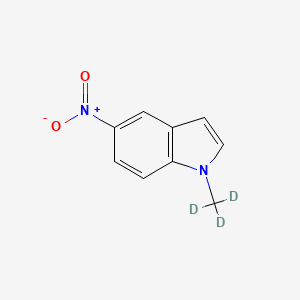
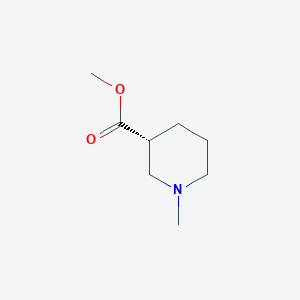
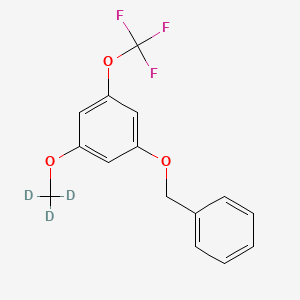
![tert-butyl N-[(1-amino-2,2,2-trifluoroethylidene)amino]-N-methylcarbamate](/img/structure/B8116794.png)
